molecular formula C10H11FO2 B1375232 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol CAS No. 1267178-54-0

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Cat. No.: B1375232
CAS No.: 1267178-54-0
M. Wt: 182.19 g/mol
InChI Key: QSNJRSCASWPUDK-UHFFFAOYSA-N
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Description

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol It is a fluorinated derivative of benzoxepin, characterized by the presence of a fluorine atom at the 9th position and a hydroxyl group at the 5th position of the tetrahydrobenzoxepin ring

Preparation Methods

The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the following steps:

Chemical Reactions Analysis

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes various chemical reactions, including:

Scientific Research Applications

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can be compared with other similar compounds, such as:

    9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin: Lacks the hydroxyl group at the 5th position.

    2,3,4,5-Tetrahydro-1-benzoxepin-5-ol: Lacks the fluorine atom at the 9th position.

    9-Fluoro-1-benzoxepin-5-ol: Lacks the tetrahydro structure.

    2,3,4,5-Tetrahydro-1-benzoxepin: Lacks both the fluorine atom and the hydroxyl group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
  • Molecular Formula : C10H11FO2
  • Molecular Weight : 182.19 g/mol
  • CAS Number : 1567880-97-0

Chemical Structure Visualization

PropertyValue
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
CAS Number1567880-97-0
Purity95%

Research indicates that this compound may exert its biological effects through several mechanisms:

  • PARP Inhibition : Similar compounds have been shown to act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell apoptosis. For example, derivatives of tetrahydrospiro[benzo[c]azepine] have demonstrated significant inhibitory activity on PARP-1 with IC50 values in the nanomolar range .
  • Anticancer Activity : The compound has been investigated for its potential in cancer therapy. Studies have shown that it can induce apoptosis in cancer cells and inhibit their proliferation. For instance, a related compound was reported to have an IC50 value of 1.95 µM against A549 lung cancer cells .
  • Neuropharmacological Effects : Some studies suggest that compounds in the benzoxepin class may interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders.

Study on PARP Inhibitors

A recent study focused on the development of novel tetrahydrospiro[benzo[c]azepine] derivatives as PARP inhibitors. The findings revealed that these compounds not only inhibited PARP activity but also effectively induced apoptosis in A549 cells through mechanisms involving the upregulation of cleaved caspase levels .

Anticancer Properties

In another investigation, a related compound exhibited strong cytotoxic properties against various cancer cell lines. The study evaluated the compound's effects on cell viability and apoptosis induction using flow cytometry and Western blot analysis. Results indicated that the compound could significantly reduce cell viability while promoting apoptotic pathways .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound and related compounds:

CompoundBiological ActivityIC50 Value (µM)Reference
9-Fluoro-2,3,4,5-tetrahydro...PARP Inhibition19.24
Tetrahydrospiro[benzo[c]azepine]Induction of Apoptosis1.95
Dibenzo[b,f]oxepine DerivativesCytotoxicity in Cancer CellsVaries

Properties

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNJRSCASWPUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)F)OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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